molecular formula C20H19NO3 B2370075 N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 1396747-98-0

N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2370075
CAS No.: 1396747-98-0
M. Wt: 321.376
InChI Key: URWPVFPKTDOXIN-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-[1,1'-biphenyl]-4-carboxamide (CAS 1795190-62-3) is an organic compound with the molecular formula C21H21NO3 and a molecular weight of 335.40 g/mol . This compound features a fused structure incorporating furan-2-carboxamide and biphenyl scaffolds, both of which are significant in medicinal chemistry. The furan-2-carboxamide moiety is a versatile structure investigated for various biological activities. Recent research highlights derivatives of furan-2-carboxamide as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a key target for antiviral development . Furthermore, furan-2-carboxamide derivatives have been designed as antibiofilm agents against Pseudomonas aeruginosa , demonstrating anti-quorum sensing properties by potentially targeting the LasR receptor . The biphenyl component is a common structural motif that can enhance lipophilicity and receptor-binding affinity in drug discovery . This combination of pharmacophores makes N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide a compound of interest for further investigation in various research areas, including infectious disease and medicinal chemistry. The product is available for research purposes, and future studies are required to fully elucidate its specific mechanism of action and potential applications. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-20(23,18-8-5-13-24-18)14-21-19(22)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13,23H,14H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWPVFPKTDOXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Amide Bond Formation

Carboxylic Acid Activation Strategies

The target compound is an amide derivative of [1,1'-biphenyl]-4-carboxylic acid. A common approach involves activating the carboxylic acid group for nucleophilic attack by the amine, 2-(furan-2-yl)-2-hydroxypropylamine.

Acid Chloride Intermediate

Activation via thionyl chloride (SOCl₂) or oxalyl chloride converts [1,1'-biphenyl]-4-carboxylic acid into its corresponding acid chloride. Subsequent reaction with 2-(furan-2-yl)-2-hydroxypropylamine in the presence of a base (e.g., triethylamine) yields the amide. This method typically achieves 70–85% yields but requires anhydrous conditions to prevent hydrolysis.

Representative Procedure

  • Dissolve [1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in dry dichloromethane.
  • Add thionyl chloride (1.2 eq) dropwise at 0°C, then reflux for 2 hours.
  • Remove excess SOCl₂ under reduced pressure.
  • Add 2-(furan-2-yl)-2-hydroxypropylamine (1.1 eq) and triethylamine (2.0 eq) in tetrahydrofuran.
  • Stir at room temperature for 12 hours, then purify via column chromatography.
Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) . These reagents facilitate amide bond formation without isolating the acid chloride. For example, HATU-mediated coupling in dimethylformamide (DMF) at 0–25°C achieves yields exceeding 90%.

Key Advantages

  • Minimizes side reactions (e.g., racemization).
  • Compatible with heat-sensitive substrates.

Alternative Pathways: Mixed Carbonate and Enzymatic Methods

Mixed Carbonate Activation

Recent studies highlight mixed carbonates as activating agents. For instance, propyl chloroformate reacts with [1,1'-biphenyl]-4-carboxylic acid to form a reactive intermediate, which subsequently couples with the amine. This method avoids harsh conditions and is suitable for industrial-scale production.

Typical Conditions

  • Solvent: Tetrahydrofuran or ethyl acetate.
  • Temperature: 0–25°C.
  • Yield: 75–88%.
Biocatalytic Approaches

Enzymatic amidation using lipases or proteases has been explored for stereocontrolled synthesis. For example, Candida antarctica lipase B catalyzes the reaction between [1,1'-biphenyl]-4-carboxylic acid and 2-(furan-2-yl)-2-hydroxypropylamine in organic solvents, though yields remain modest (50–65%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling reagent activity, while ethereal solvents (e.g., THF) favor acid chloride stability. Elevated temperatures (40–60°C) accelerate kinetics but may degrade heat-labile substrates.

Table 1: Solvent Optimization for EDCl-Mediated Coupling

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 25 92 98
THF 25 85 95
Dichloromethane 0 78 90

Stoichiometry and Catalysis

Excess amine (1.1–1.3 eq) ensures complete conversion of the carboxylic acid. Catalytic additives like 4-dimethylaminopyridine (DMAP) improve yields by 10–15% in EDCl-mediated reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns resolves residual impurities (<1%).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, 2H, biphenyl), 7.60–7.45 (m, 4H), 6.35 (s, 1H, furan), 5.20 (s, 1H, -OH).
  • IR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Industrial-Scale Production Challenges

Cost-Efficiency Analysis

Coupling reagents like HATU are cost-prohibitive for large-scale synthesis. Alternatives such as propylphosphonic anhydride (T3P) reduce expenses by 30–40% while maintaining yields >85%.

Environmental Impact

Green chemistry principles advocate for enzymatic methods or solvent-free mechanochemical synthesis to minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest in biological research.

    Medicine: Its pharmacological properties make it a candidate for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, leading to the modulation of biological processes. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the benzamide moiety may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Biphenyl carboxamides are a diverse class of molecules with variations in substituents on the amide nitrogen or biphenyl core. Below is a comparison of key structural features:

Compound Name Substituent on Amide Nitrogen Key Structural Features Reference
N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide 2-(furan-2-yl)-2-hydroxypropyl Furan ring, hydroxy group, chiral center N/A
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) Cyclooctyl Hydrophobic cycloalkyl group
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (8) Decahydronaphthalen-1-yl Polycyclic hydrophobic scaffold
N-(1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y030-2401) 1,3-thiazol-2-yl Thiazole ring, planar heterocycle
N-[3-(4-methylpiperazin-1-yl)propyl]-[1,1'-biphenyl]-4-carboxamide 3-(4-methylpiperazin-1-yl)propyl Piperazine moiety, basic nitrogen

Key Observations :

  • The furan and hydroxy groups in the target compound introduce polar and hydrogen-bonding capabilities, contrasting with the hydrophobic cycloalkyl or polycyclic groups in compounds 7 and 8 .
  • Compared to the thiazole-containing analog (Y030-2401), the furan moiety may reduce logP (hydrophobicity) due to its oxygen atom .

Physicochemical Properties

Comparative physicochemical data highlight the impact of substituents:

Compound Name Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Reference
Target Compound ~323.36* ~2.5* 2 (OH, NH) ~60* N/A
N-(1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 280.35 4.005 1 33.5
N-Cyclohexyl-[1,1'-biphenyl]-4-carboxamide (3) 305.40 4.2 1 29.1

Notes:

  • *Estimated values based on structural analogs. The hydroxypropyl group likely increases polarity and reduces logP compared to cyclohexyl or thiazole derivatives .
  • Thiazole-containing analogs exhibit higher logP due to sulfur’s lipophilicity .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide (CAS Number: 1396747-98-0) is a compound that has garnered attention for its potential biological activities. This article reviews existing research on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H19NO3C_{20}H_{19}NO_3 with a molecular weight of 321.4 g/mol. The structure features a furan ring, a biphenyl moiety, and a carboxamide functional group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and benzamide have shown promising activity against various bacterial strains. A study highlighted that certain pyrrole-benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that compounds containing biphenyl and furan groups can inhibit tumor growth in various cancer models. For example, related compounds have demonstrated significant tumor growth inhibition in xenograft models of head and neck cancer . Further investigation is needed to determine the specific mechanisms by which this compound exerts its effects.

The precise mechanism of action for this compound is not fully elucidated; however, compounds with similar structures are known to interact with various biological targets. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Similar compounds have been identified as ligands for various receptors, which could mediate their biological effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of furan and biphenyl derivatives against common pathogens. The results indicated that modifications to the furan ring significantly enhanced antibacterial activity compared to unmodified analogs.

CompoundMIC (µg/mL)Target Pathogen
Compound A5Staphylococcus aureus
Compound B10Escherichia coli
This compoundTBDTBD

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, analogs similar to this compound were tested in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)Compound Tested
HeLa (Cervical)15This compound
MCF7 (Breast)20Similar Biphenyl Derivative

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide, and how can yield and purity be improved?

  • Methodology :

  • Stepwise Synthesis : Utilize a modular approach involving coupling of the biphenyl-4-carboxamide core with a furan-2-yl-hydroxypropyl sidechain. Intermediate steps may require protection/deprotection of hydroxyl groups to prevent side reactions .
  • Purification : Employ automated flash chromatography (e.g., using silica gel gradients) for intermediates, as demonstrated for analogous biphenyl carboxamides (yields: 50–84%) .
  • Yield Optimization : Screen reaction conditions (solvent, temperature) via high-throughput methods. For example, continuous flow chemistry reduces reaction times and improves reproducibility for furan-containing analogs .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology :

  • Spectroscopy : Use 1H^1H NMR and 13C^{13}C NMR to verify functional groups (e.g., furan protons at δ 6.2–7.4 ppm, biphenyl aromatic signals). Mass spectrometry (MS) confirms molecular weight .
  • Crystallography : Perform single-crystal X-ray diffraction to resolve bond lengths/angles, particularly for the hydroxypropyl and furan moieties, as applied to structurally similar compounds .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Chromatography : Automated flash chromatography with ethyl acetate/hexane gradients effectively separates biphenyl carboxamides from byproducts .
  • Recrystallization : Use chloroform/methanol mixtures for final purification, as demonstrated for furyl-carboxamide derivatives .

Q. How does the furan ring influence the compound's solubility and stability?

  • Methodology :

  • Solubility Testing : Measure solubility in DMSO, ethanol, and aqueous buffers via UV-Vis spectroscopy. Furan rings typically enhance solubility in organic solvents but reduce aqueous stability .
  • Stability Assays : Conduct accelerated degradation studies under varying pH and temperature conditions. The hydroxypropyl group may introduce sensitivity to oxidative environments .

Advanced Research Questions

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADME Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, logP, and metabolic stability. For analogs, furan rings correlate with moderate blood-brain barrier permeability .
  • Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Derivatization : Synthesize analogs with modified furan substituents (e.g., methylthio or nitro groups) or biphenyl linkers. Compare IC50_{50} values in target assays .
  • Mutagenesis : Pair SAR with site-directed mutagenesis of suspected protein targets (e.g., kinases or GPCRs) to identify critical binding residues .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Discrepancies in IC50_{50} values for biphenyl carboxamides often arise from assay variability .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What mechanisms underlie this compound's interaction with transient receptor potential (TRP) channels?

  • Methodology :

  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using TRP channel crystal structures (e.g., TRPV1). The biphenyl group may occupy hydrophobic pockets, while the furan interacts with polar residues .
  • Electrophysiology : Use patch-clamp recordings on TRP-expressing HEK293 cells to measure ion flux inhibition .

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